molecular formula C15H20ClN3O2S B5829419 ETHYL 4-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

ETHYL 4-[(4-CHLORO-2-METHYLANILINO)CARBOTHIOYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE

Cat. No.: B5829419
M. Wt: 341.9 g/mol
InChI Key: NKIUOXRMYUZGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate: is a complex organic compound with a unique structure that combines elements of aniline, pyrazine, and carbothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate typically involves multiple steps:

    Formation of the aniline derivative: The starting material, 4-chloro-2-methylaniline, is reacted with a suitable carbothioylating agent to form the intermediate 4-chloro-2-methylanilinocarbothioyl compound.

    Cyclization: This intermediate is then subjected to cyclization with ethyl tetrahydro-1(2H)-pyrazinecarboxylate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can inhibit or activate biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(4-chloroanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate
  • Ethyl 4-[(4-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate

Uniqueness

Ethyl 4-[(4-chloro-2-methylanilino)carbothioyl]tetrahydro-1(2H)-pyrazinecarboxylate is unique due to the presence of both chloro and methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to specific targets and modify its physicochemical properties compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[(4-chloro-2-methylphenyl)carbamothioyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-3-21-15(20)19-8-6-18(7-9-19)14(22)17-13-5-4-12(16)10-11(13)2/h4-5,10H,3,6-9H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKIUOXRMYUZGMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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